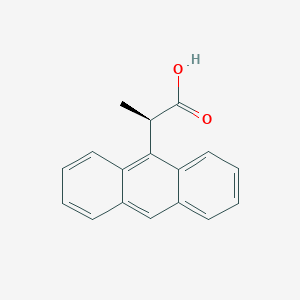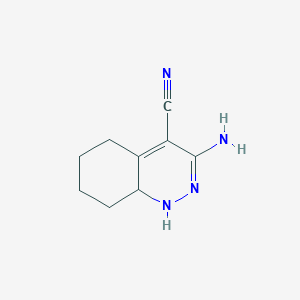
1,7-Dichloro-4-nitroacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dichloro-4-nitroacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor and antimicrobial agents. The presence of chloro and nitro groups in the acridine structure can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-4-nitroacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the acridine ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Chlorination: Introduction of chloro groups using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclization: Formation of the acridine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,7-Dichloro-4-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1,7-Dichloro-4-aminoacridin-9(10H)-one.
Substitution: Various substituted acridines depending on the nucleophile used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe for studying DNA interactions due to its planar structure.
Medicine: Potential antitumor and antimicrobial agent.
Industry: Used in the development of dyes and pigments.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
1,7-Dichloro-4-nitroacridin-9(10H)-one is unique due to the presence of both chloro and nitro groups, which can significantly alter its chemical reactivity and biological activity compared to other acridine derivatives.
特性
| 21814-67-5 | |
分子式 |
C13H6Cl2N2O3 |
分子量 |
309.10 g/mol |
IUPAC名 |
1,7-dichloro-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-6-1-3-9-7(5-6)13(18)11-8(15)2-4-10(17(19)20)12(11)16-9/h1-5H,(H,16,18) |
InChIキー |
ISDGJDPYMPBYNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)



